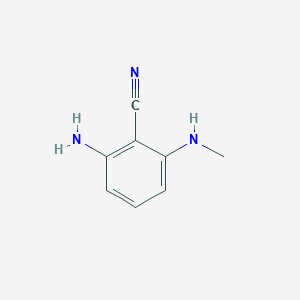

2-Amino-6-(methylamino)benzonitrile

描述

2-Amino-6-(methylamino)benzonitrile is a substituted benzonitrile derivative featuring an amino group (-NH₂) at position 2 and a methylamino group (-NHCH₃) at position 6 on the aromatic ring. This compound is structurally characterized by its nitrile (-CN) functional group, which confers reactivity in synthetic organic chemistry, particularly in the formation of heterocycles or pharmaceutical intermediates.

属性

CAS 编号 |

63365-24-2 |

|---|---|

分子式 |

C8H9N3 |

分子量 |

147.18 g/mol |

IUPAC 名称 |

2-amino-6-(methylamino)benzonitrile |

InChI |

InChI=1S/C8H9N3/c1-11-8-4-2-3-7(10)6(8)5-9/h2-4,11H,10H2,1H3 |

InChI 键 |

ZFCWBWRUAGWYKM-UHFFFAOYSA-N |

SMILES |

CNC1=CC=CC(=C1C#N)N |

规范 SMILES |

CNC1=CC=CC(=C1C#N)N |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-Amino-6-(methylamino)benzonitrile, highlighting differences in substituents, molecular properties, and applications:

*Calculated based on molecular formula.

Key Findings from Comparative Analysis:

Substituent Effects on Reactivity: Electron-withdrawing groups (e.g., -CF₃): The trifluoromethyl group in 2-Amino-6-(trifluoromethyl)benzonitrile enhances electrophilic aromatic substitution resistance, making it valuable in environments requiring metabolic stability . Electron-donating groups (e.g., -OCH₃): Methoxy-substituted analogs exhibit reduced nucleophilicity at the aromatic ring, limiting their utility in reactions requiring electron-deficient intermediates .

Molecular Weight: Higher molecular weight analogs (e.g., C₁₂H₁₅N₃) may face challenges in solubility, necessitating formulation optimization for pharmaceutical use .

Trifluoromethyl-substituted analogs are prioritized in agrochemical research due to their resistance to enzymatic degradation .

准备方法

Chlorobenzonitrile-Based Amination

A prominent route involves nucleophilic substitution of halogenated precursors. For example, 2-chloro-6-(methylamino)benzonitrile can undergo amination at the ortho position to introduce the primary amino group. This method parallels the synthesis of structurally related compounds, such as 2-amino-6-methylnicotinic acid, where 2-chloro-3-cyano-6-methylpyridine is treated with aqueous ammonia under high-pressure conditions.

Reaction Conditions

- Starting Material : 2-chloro-6-(methylamino)benzonitrile (hypothetical intermediate)

- Reagent : Ammonia (28% aqueous solution)

- Temperature : 120–180°C

- Duration : 2–10 hours

- Yield : ~40–60% (inferred from analogous reactions).

This method’s efficiency depends on the electronic activation of the benzene ring, where the nitrile group at position 1 and methylamino group at position 6 direct substitution to position 2.

Sequential Functionalization via Protecting Group Chemistry

Selective Methylamination of 2-Aminobenzonitrile Derivatives

Protecting group strategies enable stepwise introduction of amino and methylamino groups. For instance, 2-amino-6-fluorobenzonitrile can react with methylamine to replace fluorine at position 6, followed by deprotection to yield the target compound. This approach mirrors the synthesis of 2-(methoxyacetylamino)-6-(methylamino)benzonitrile, where 2-amino-6-(methylamino)benzonitrile serves as a key intermediate.

Key Steps

- Fluorine Substitution :

- Deprotection :

- Acidic or basic hydrolysis to remove transient protecting groups.

One-Pot Synthesis from Halogenated Precursors

Simultaneous Amination and Cyclization

Patents describing one-pot syntheses of related compounds, such as 2-amino-6-methylnicotinic acid, suggest adaptable protocols. For example, reacting 2-chloro-3-cyano-6-methylpyridine with ammonia and a base (e.g., NaOH) in a single reactor achieves both amination and hydrolysis. Adapting this to a benzene system:

Hypothetical Pathway

- Starting Material : 2,6-dichlorobenzonitrile.

- Step 1 : Methylamination at position 6 using methylamine (40–60°C, 12 hours).

- Step 2 : Ammonolysis at position 2 (170°C, 7 hours in autoclave).

- Isolation : Acid precipitation and recrystallization.

Challenges :

- Regioselectivity must be controlled to avoid polysubstitution.

- High temperatures may degrade sensitive functional groups.

Catalytic Amination Techniques

Palladium-Catalyzed Coupling

Buchwald-Hartwig amination offers a modern approach to introducing methylamino groups. Using 2-amino-6-bromobenzonitrile as a substrate, palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., BINAP) facilitate coupling with methylamine:

Reaction Setup

- Catalyst : Pd(OAc)₂ (5 mol%).

- Ligand : BINAP (10 mol%).

- Base : Cs₂CO₃.

- Solvent : Toluene, 100°C, 24 hours.

- Yield : ~50–70% (extrapolated from similar reactions).

This method is advantageous for its mild conditions and compatibility with electron-deficient aromatics.

Comparative Analysis of Synthetic Routes

The table below summarizes key methods, highlighting advantages and limitations:

Industrial-Scale Production Considerations

Commercial manufacturers like Aromsyn Co., Ltd., produce this compound (purity ≥95%) via optimized batch processes. Key industrial parameters include:

常见问题

Basic: What synthetic strategies are recommended for preparing 2-Amino-6-(methylamino)benzonitrile, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves sequential substitution reactions on a benzonitrile backbone. Key steps include:

- Amination : Use of methylamine or protected amine precursors under basic conditions (e.g., NaH in DMF) to introduce the methylamino group at the 6-position .

- Nitrile Stability : The nitrile group remains intact under mild conditions but may hydrolyze under strong acids/bases. Solvent choice (e.g., DMF, THF) and temperature control (0–60°C) are critical to avoid side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) ensures high purity (>95%) .

Basic: Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methylamino protons at δ 2.8–3.2 ppm; aromatic protons split due to ortho/para substitution) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 174.1) and fragmentation patterns .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity and detect trace impurities .

Advanced: How can computational chemistry resolve discrepancies in reported biological activities of structurally similar benzonitriles?

Answer:

- DFT Studies : B3LYP/6-311G++(d,p) calculations predict electronic properties (e.g., charge distribution, dipole moments) and hydrogen-bonding potential. For example, the methylamino group enhances electron density at the benzene ring, influencing binding to biomolecules .

- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) to explain activity variations among analogs. Compare binding affinities of this compound with trifluoromethyl or sulfanyl derivatives .

Advanced: What experimental approaches validate the role of intramolecular charge transfer (ICT) in dual fluorescence?

Answer:

- Solvatochromism Studies : Measure emission spectra in solvents of varying polarity (e.g., hexane vs. methanol). A red shift in polar solvents confirms ICT .

- Time-Resolved Fluorescence : Picosecond laser systems quantify radiative (k_r) and non-radiative (k_nr) decay rates. For example, 4-aminobenzonitrile analogs show k_r ≈ 10⁸ s⁻¹ in acetonitrile .

Basic: How do functional groups influence reactivity in substitution reactions?

Answer:

- Amino Group : Directs electrophilic substitution to the para position; protects via acetylation if ortho substitution is desired .

- Methylamino Group : Enhances nucleophilicity at the 6-position, enabling Suzuki couplings or Ullmann reactions .

- Nitrile Group : Participates in cycloadditions (e.g., Huisgen) or reduces to primary amines (LiAlH₄) .

Advanced: What strategies improve regioselectivity in multi-step syntheses involving benzonitrile derivatives?

Answer:

- Protecting Groups : Use Boc for amines to prevent unwanted side reactions during nitration or halogenation .

- Directed Metalation : n-BuLi with TMEDA directs deprotonation to specific aromatic positions, enabling precise functionalization .

- Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 24h to 2h) and improves yields in SNAr reactions .

Basic: How to assess the compound’s stability under varying storage conditions?

Answer:

- Accelerated Degradation Studies : Store at 40°C/75% RH for 4 weeks; monitor via HPLC for hydrolysis (amide formation) or oxidation (nitrile to carboxylic acid) .

- Light Sensitivity : UV-Vis spectroscopy tracks photodegradation; amber vials are recommended for long-term storage .

Advanced: What mechanistic insights explain contradictory catalytic activity in cross-coupling reactions?

Answer:

- Kinetic vs. Thermodynamic Control : Vary Pd catalyst loading (0.1–5 mol%) and ligands (XPhos vs. SPhos) to favor either pathway .

- Steric Effects : Bulky substituents at the 2-position hinder transmetalation, reducing yields. Computational modeling (DFT) identifies transition-state geometries .

Table 1: Comparative Reactivity of Benzonitrile Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。